Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate

Dopamine D-2 agonist prolactin inhibition Parkinson's disease

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate (CAS 92244-69-4) is the regiochemically correct building block for elaborating D2 dopamine receptor agonists within the established Eli Lilly patent trajectory. Unlike the 2- or 5-carboxylate isomers that misdirect synthesis, this 3-carboxylate scaffold delivers the precise ester handle required. Its exceptional Fsp³ (0.909) and moderate LogP (1.47) embody 'escape from flatland' principles, improving ADMET profiles over flat aromatic analogs. As a qualified Enamine REAL in-stock building block, hit-to-lead expansion achieves >85% synthesis success with 3–4 week delivery, cutting SAR cycle times by months. Multi-vendor availability ensures supply security. Order the exact regioisomer for your D2 program.

Molecular Formula C11H19NO2
Molecular Weight 197.278
CAS No. 92244-69-4
Cat. No. B2523211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate
CAS92244-69-4
Molecular FormulaC11H19NO2
Molecular Weight197.278
Structural Identifiers
SMILESCOC(=O)C1CC2CCCCC2NC1
InChIInChI=1S/C11H19NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h8-10,12H,2-7H2,1H3
InChIKeyPHEFKYSTLHCFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate (CAS 92244-69-4): Saturated Bicyclic Scaffold Procurement Profile


Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate (CAS 92244-69-4) is a fully saturated bicyclic nitrogen heterocycle bearing a methyl ester at the 3-position of the decahydroquinoline ring system. With molecular formula C11H19NO2, molecular weight 197.27 g/mol, computed LogP 1.47, and an exceptional fraction of sp³-hybridized carbons (Fsp³ = 0.909), it is classified as a versatile small-molecule scaffold and building block for medicinal chemistry [1]. The saturated decahydroquinoline framework, in contrast to its aromatic quinoline counterpart, introduces rich stereochemical diversity—up to three chiral centers—and a three-dimensional conformational profile that is increasingly favored in drug discovery for improved physicochemical and ADMET properties [2]. This compound is commercially available from multiple vendors at ≥95% purity with a reported melting point of 134–135 °C .

Why Generic Substitution Fails for Methyl Decahydroquinoline-3-carboxylate in Medicinal Chemistry Procurement


The decahydroquinoline scaffold is not a single interchangeable entity. The position of the carboxylate ester, the saturation state of the ring system, and the stereochemistry at ring junctions each redirect the compound toward fundamentally different biological target families and synthetic pathways. Replacing methyl decahydroquinoline-3-carboxylate with its 2-carboxylate, 5-carboxylate, aromatic quinoline, or decahydroisoquinoline analog—even at identical purity—can divert a project from a dopamine D-2 agonist program to an ACE inhibitor, GABA probe, or glutamate receptor antagonist trajectory, respectively [1][2][3]. The following quantitative evidence demonstrates exactly where structural divergence produces measurable, decision-relevant differentiation.

Quantitative Differentiation Evidence: Methyl Decahydroquinoline-3-carboxylate vs. Closest Analogs


Regiochemical Differentiation: 3-Carboxylate Esters Are Privileged Intermediates for D-2 Dopamine Agonist Synthesis vs. 2- and 5-Carboxylate Analogs

Patent literature from Eli Lilly and Company explicitly identifies decahydroquinoline derivatives substituted at the 3- or 4-position with carboxylate esters as key intermediates for the preparation of D-2 dopamine agonists, which exhibit prolactin inhibition and positive effects in rat-turning behavior models of Parkinsonism. In contrast, decahydroquinoline-2-carboxylic acid derivatives are directed toward angiotensin I converting enzyme (ACE) inhibition, while decahydroquinoline-5-carboxylic acid epimers function as GABA receptor conformational probes [1][2][3]. The 3-carboxylate regiochemistry is thus tied to a well-characterized dopaminergic pathway with in vivo pharmacological validation, which the 2- and 5-substituted analogs cannot access.

Dopamine D-2 agonist prolactin inhibition Parkinson's disease ergoline partial structure

Saturation State Differentiation: Fsp³ 0.909 and LogP 1.47 Distinguish the Decahydro Scaffold from Aromatic Methyl Quinoline-3-carboxylate

The fully saturated decahydroquinoline scaffold of the target compound delivers an Fsp³ value of 0.909 (10 of 11 carbons are sp³-hybridized) and a computed LogP of 1.47. In contrast, the aromatic analog methyl quinoline-3-carboxylate (CAS 53951-84-1) has an Fsp³ of approximately 0.18 (2 of 11 carbons sp³) and a LogP of 2.21—a 0.74 log unit increase in lipophilicity [1][2]. Higher Fsp³ correlates with improved aqueous solubility, reduced promiscuous binding, and superior clinical developability in drug discovery campaigns [3]. The 0.74 LogP reduction represents a ~5.5-fold shift in octanol/water partitioning, meaningfully altering ADME predictions when the scaffold is elaborated.

Fraction sp³ (Fsp3) Lipophilicity (LogP) drug-like properties conformational diversity

Scaffold Class Differentiation: Decahydroquinoline vs. Decahydroisoquinoline Redirects from Dopaminergic to Glutamatergic Target Space

The decahydroquinoline scaffold (bicyclic 6.6-fused system with nitrogen at the ring junction) is directed toward dopaminergic targets, as evidenced by the Eli Lilly patent family describing 3-carboxylate decahydroquinolines as D-2 dopamine agonist intermediates [1]. The isomeric decahydroisoquinoline scaffold (nitrogen in the 2-position of the fused system) leads instead to glutamate receptor pharmacology: the decahydroisoquinoline-3-carboxylate derivative LY466195 acts as a potent competitive GluK5 (kainate) receptor antagonist with IC50 = 0.08 ± 0.02 μM at homomeric GLUK5 receptors and 0.07 ± 0.02 μM at GLUK5/GLUK6 heteromers in HEK293 cells [2]. This 100-fold-plus difference in target engagement pathway arises solely from the positional shift of the nitrogen atom within the bicyclic framework.

Scaffold hopping dopamine receptor kainate receptor GluK5 antagonist target selectivity

Stereochemical Differentiation: Conformational Rigidity of trans-Decahydroquinoline vs. Conformational Mobility of cis-Decahydroquinoline

Proton NMR studies by Booth and Bostock (1972) established that trans-decahydroquinoline adopts a single, rigid twin-chair conformation, whereas cis-decahydroquinoline exhibits conformational mobility, interconverting between two twin-chair conformations that place the nitrogen lone pair in either the sterically hindered 'inside' or the exposed 'outside' position [1]. This conformational distinction has pharmacological consequences: Witiak et al. (1986) demonstrated that cis- and trans-decahydroquinoline-5-carboxylic acid epimers produce different convulsant potencies in mice, with trans-3 being the more potent convulsant, and only trans-4 showing weak GABA_A/B receptor binding inhibition [2]. While the target compound (CAS 92244-69-4) is supplied as an unspecified stereochemical mixture, the ability to obtain stereochemically defined variants (e.g., CAS 2416217-82-6, rac-(3R,4aS,8aR)) enables precise conformational control for SAR studies.

Stereochemistry conformational analysis cis/trans isomerism NMR spectroscopy ring junction

Procurement Availability: Multi-Vendor Sourcing with Defined Purity and Physical Form Specifications

Methyl decahydroquinoline-3-carboxylate (CAS 92244-69-4) is commercially stocked by multiple reputable suppliers. Sigma-Aldrich distributes the Enamine product (ENAH3035D084) at 95% purity with a melting point of 134–135 °C, stored at 4 °C with ice-pack shipping . ChemSpace aggregates 23 offerings from 4 suppliers with purity ≥95% and catalog numbers EN300-303433, BB4LS, BBV-45268441, among others, with lead times of 2–12 days [1]. The closely related stereochemically defined analog rac-methyl (3R,4aS,8aR)-decahydroquinoline-3-carboxylate (CAS 2416217-82-6) is also available (Enamine EN300-26677336, 95%) but at substantially different pricing, reflecting distinct market segments for stereodefined vs. racemic scaffolds [2]. The target compound's inclusion in the Enamine REAL database means it can serve as a starting point for on-demand library synthesis with >85% success rate and 3–4 week delivery .

Commercial availability building block purity specification lead time Enamine REAL database

Recommended Procurement and Application Scenarios for Methyl Decahydroquinoline-3-carboxylate Based on Quantitative Differentiation Evidence


Dopamine D-2 Agonist Lead Optimization: 3-Carboxylate Regiochemistry as the Required Intermediate

For medicinal chemistry programs targeting D-2 dopamine receptors—including Parkinson's disease, prolactin-mediated disorders, and related indications—methyl decahydroquinoline-3-carboxylate provides the regiochemically correct ester handle for elaboration into 6-oxo-1-substituted-decahydroquinoline-3-carboxylates, which are established intermediates in the Eli Lilly patent family leading to octahydropyrazolo[3,4-g]quinoline D-2 agonists [1]. Substitution with the 2-carboxylate or 5-carboxylate isomer will misdirect synthesis away from this validated pathway. This scenario is supported by the cross-study comparable evidence showing distinct biological pathways for each positional isomer [2].

Fragment-Based Drug Discovery Leveraging High Fsp³ (0.909) for 3D-Constrained Library Design

The exceptionally high Fsp³ (0.909) and moderate LogP (1.47) of this scaffold make it an ideal fragment or building block for constructing screening libraries enriched in three-dimensional, saturated chemotypes—a strategy associated with improved clinical success rates [1]. In direct physicochemical comparison, methyl quinoline-3-carboxylate (Fsp3 ≈ 0.18, LogP 2.21) is substantially flatter and more lipophilic, making the decahydro analog the preferred choice when 'escape from flatland' design principles are prioritized [2].

Conformationally Defined SAR Exploration via Stereochemically Specified Procurement

When biological activity is sensitive to ring junction geometry, researchers should procure the specific cis or trans isomer rather than the unspecified racemic mixture. The conformational rigidity of trans-decahydroquinoline (single twin-chair) vs. the mobility of cis-decahydroquinoline (two interconverting chairs) directly impacts binding thermodynamics and SAR interpretation [1]. This is supported by the class-level inference that cis and trans decahydroquinoline epimers exhibit divergent pharmacological profiles in GABA receptor convulsant models [2].

Rapid SAR Follow-Up via Enamine REAL Database Expansion from an In-Stock Building Block

Because CAS 92244-69-4 is a qualified in-stock building block within the Enamine REAL database (>300,000 building blocks), hit compounds identified during screening can be rapidly expanded into focused analog libraries with >85% synthesis success rate and 3–4 week delivery [1]. This contrasts with non-REAL building blocks that require custom synthesis, adding 8–12 weeks to SAR cycle times. The multi-vendor availability (Sigma-Aldrich, ChemSpace, CymitQuimica, Leyan) further reduces procurement risk [2].

Quote Request

Request a Quote for Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.